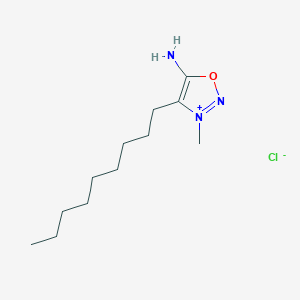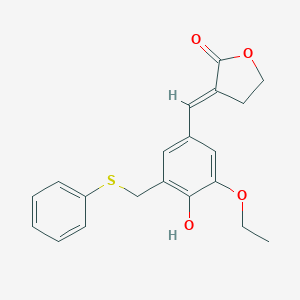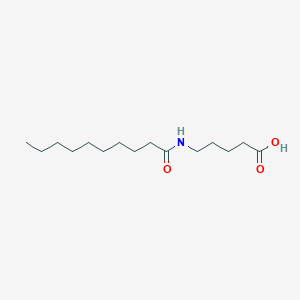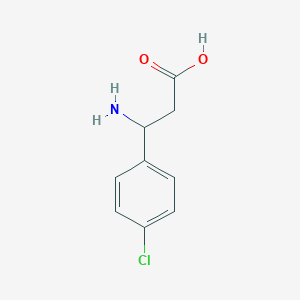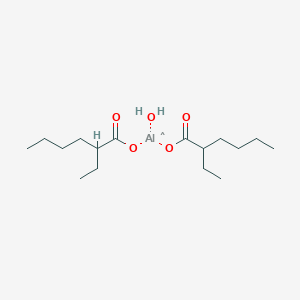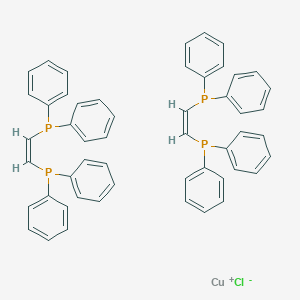
Cu-Dppey
描述
Synthesis Analysis
Cu-doped materials can be synthesized through various methods. For instance, Cu-doped Co3O4 nanoparticles were synthesized through the decomposition of cobalt (II) acetylacetonate, cobalt (III) acetylacetonate, and copper (II) acetylacetonate in a polar solvent through a solvothermal method . Another study reported the green synthesis of Cu-doped ZnO-based polymers nanocomposite .
Molecular Structure Analysis
The molecular structure of Cu-doped materials can be complex and varies based on the specific compound. For instance, in a study on Cu-doped TiN, it was found that Cu tends to replace the Ti sites in TiN crystal cells . Another study reported that Cu doping reduces the covalent bond strength of TiN, enhances metallicity, and reduces the structural stability of the system .
Chemical Reactions Analysis
Cu-doped materials can participate in various chemical reactions. For example, Cu-doped Co3O4 nanoparticles were used in a solvothermal synthesis at low reaction temperatures for potential supercapacitor applications . Another study reported the use of Cu-doped carbon dots for the reduction reaction of p-nitrophenol .
Physical And Chemical Properties Analysis
The physical and chemical properties of Cu-doped materials can be influenced by the Cu doping content. For instance, a study on Cu-doped ZnO films found that Cu doping led to a decrease in transmittance and an increase in refractive indices . Another study reported that Cu doping in ZnO films led to the formation of nanoplates .
科学研究应用
发光器件、化学传感器和太阳能电池: 关于 Cu(DPPE)(DMP)PF6 的一项研究揭示了其强烈的温度依赖性发射,使其适用于发光器件、化学传感器和染料敏化太阳能电池 (Trzop 等人,2014).
化学反应中的催化: Cu(OAc)2-双(二苯基膦基)乙烷 (dppe) 体系在环境条件下有效催化一氧化碳和胺的 N-甲酰化,仅需 0.1 mol% 的催化剂负载 (Zhang 等人,2016).
阴离子腔的形成: 1,2-双(二苯基膦基)乙烷的铜(I)配合物为阴离子创造了一个灵活的腔,受配位角的影响大于热化学半径 (Saravanabharathi 等人,2002).
具有阻燃性的环氧树脂固化: DPPEI 是一种用于环氧树脂的聚合物固化剂,在提供高效固化的同时还具有优异的阻燃性和透明性 (Shao 等人,2018).
抗肿瘤剂: 某些铜(I)配合物,包括带有 DPPE 的铜(I)配合物,对人癌细胞表现出高细胞毒性,表明它们具有作为抗肿瘤剂的潜力 (Lopes 等人,2017).
染料敏化太阳能电池: Cu-Dppey 配合物已被研究用于染料敏化太阳能电池,尽管发现它们的转换效率相当低 (0.1%) (Huang 等人,2015).
点击化学中的催化: 与 Cu-Dppey 相关的 Cu(I) 甲基硫代水杨酸酯配合物已显示出作为硫醇-炔点击反应中催化剂的有效性 (Kumar 等人,2022).
安全和危害
未来方向
属性
IUPAC Name |
copper(1+);[(Z)-2-diphenylphosphanylethenyl]-diphenylphosphane;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C26H22P2.ClH.Cu/c2*1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;/h2*1-22H;1H;/q;;;+1/p-1/b2*22-21-;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHFFYYBPVNANG-KHUJRMENSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)/C=C\P(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(C2=CC=CC=C2)/C=C\P(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H44ClCuP4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
891.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cu-Dppey | |
CAS RN |
102532-71-8 | |
| Record name | Bis-(1,2-bis(diphenylphosphino)ethene)Cu(I) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102532718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide](/img/structure/B26257.png)



![7H-pyrrolo[3,2-f]quinoxaline](/img/structure/B26273.png)
